(R)-Benzyl 3-hydroxypiperidine-1-carboxylate
Overview
Description
®-Benzyl 3-hydroxypiperidine-1-carboxylate is a chiral compound that belongs to the class of piperidine derivatives. Piperidine rings are commonly found in many bioactive molecules and pharmaceuticals, making this compound significant in medicinal chemistry. The presence of a hydroxyl group at the C3 position introduces chirality, which can significantly influence the biological activity of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 3-hydroxypiperidine-1-carboxylate typically involves the asymmetric reduction of 3-piperidone derivatives. One common method is the use of an ®-specific carbonyl reductase from Candida parapsilosis, which catalyzes the reduction of 3-piperidone to ®-3-hydroxypiperidine . This biocatalytic process is often coupled with glucose dehydrogenase to regenerate the cofactor NADH, enhancing the efficiency of the reaction.
Industrial Production Methods
In industrial settings, the synthesis of ®-Benzyl 3-hydroxypiperidine-1-carboxylate can be scaled up using whole-cell biocatalysts in aqueous monophasic systems. This method allows for high substrate concentrations and efficient conversion rates, making it commercially viable .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the piperidine ring can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in various alcohol derivatives.
Scientific Research Applications
®-Benzyl 3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor for other bioactive molecules
Mechanism of Action
The mechanism of action of ®-Benzyl 3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the C3 position plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate: The enantiomer of the compound, which has different biological activities due to its opposite chirality.
®-1-Boc-3-hydroxypiperidine: Another piperidine derivative with a tert-butyl group instead of a benzyl group.
(S)-N-Boc-3-hydroxypiperidine: A similar compound used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
®-Benzyl 3-hydroxypiperidine-1-carboxylate is unique due to its specific chiral configuration and the presence of a benzyl group, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
benzyl (3R)-3-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGWBAFATMSBHZ-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426141 | |
Record name | (R)-Benzyl 3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100858-34-2 | |
Record name | (R)-Benzyl 3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-Benzyl 3-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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